molecular formula C10H11ClN2S B13843518 [5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride

[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride

Cat. No.: B13843518
M. Wt: 226.73 g/mol
InChI Key: QABYYIXPVFRJHB-UHFFFAOYSA-N
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Description

[5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride: is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a thiophene ring and a pyridine ring, which are connected through a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride typically involves the reaction of 3-bromopyridine with thiophene-3-boronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to reductive amination with formaldehyde and ammonium chloride to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene and pyridine rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methanamine group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology: In biological research, [5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride is used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it valuable for understanding cellular processes .

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets. It is being investigated for its efficacy in treating various diseases, including cancer and neurological disorders .

Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • [5-(Pyridin-3-yl)thiophen-3-yl]methanol
  • [5-(Pyridin-3-yl)furan-2-yl]methanamine
  • N-Methyl [5-(Pyridin-3-yl)furan-2-yl]methanamine

Comparison: Compared to these similar compounds, [5-Thiophen-3-yl)pyridin-3-yl]methanamine Hydrochloride exhibits unique properties due to the presence of the thiophene ring. This structural feature enhances its ability to interact with specific biological targets and increases its potential for therapeutic applications .

Properties

Molecular Formula

C10H11ClN2S

Molecular Weight

226.73 g/mol

IUPAC Name

(5-thiophen-3-ylpyridin-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C10H10N2S.ClH/c11-4-8-3-10(6-12-5-8)9-1-2-13-7-9;/h1-3,5-7H,4,11H2;1H

InChI Key

QABYYIXPVFRJHB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C2=CN=CC(=C2)CN.Cl

Origin of Product

United States

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